Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate

Epoxidation Oxidative stability C–B bond retention

Sourcing air-stable alkenyl coupling partners often forces labs to accept protodeboronation-prone boronic acids requiring cold storage. This organotrifluoroborate provides indefinite bench stability, eliminating cold-chain logistics. • Enables single-step Suzuki-Miyaura installation of alkoxyethyl motifs onto aryl/heteroaryl bromides, cutting multi-step post-functionalization. • Effective at low Pd loadings (2 mol%), reducing metal costs and simplifying purification for scale-up. • Retains C-B bond under oxidative epoxidation conditions, enabling epoxidation-before-coupling sequences unavailable with boronic acids.

Molecular Formula C5H9BF3KO
Molecular Weight 192.03 g/mol
CAS No. 1376707-98-0
Cat. No. B1426097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate
CAS1376707-98-0
Molecular FormulaC5H9BF3KO
Molecular Weight192.03 g/mol
Structural Identifiers
SMILES[B-](C(=C)COCC)(F)(F)F.[K+]
InChIInChI=1S/C5H9BF3O.K/c1-3-10-4-5(2)6(7,8)9;/h2-4H2,1H3;/q-1;+1
InChIKeyFCGOHRUYLDKTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate Overview


Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate is a potassium organotrifluoroborate salt belonging to the alkenyltrifluoroborate subclass, with the molecular formula C5H9BF3KO and a molecular weight of 192.03 g/mol [1]. It functions as an air- and moisture-stable, crystalline organoboron reagent [2] designed primarily for Suzuki–Miyaura cross-coupling reactions to install alkoxyethyl motifs onto aryl and heteroaryl scaffolds [3]. Unlike boronic acids or boronate esters, this compound exists as a tetracoordinated monomeric boron species wherein the boron atom is protected from nucleophilic attack by three strong B–F bonds, conferring indefinite bench stability at room temperature without special storage precautions [2].

Suzuki–Miyaura coupling to install alkoxyethyl motifs
Reported indefinite ambient bench stability; air/moisture tolerant
C–B bond retained during epoxidation, enabling sequential strategies

Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate Procurement Rationale


Procurement decisions for organoboron coupling partners cannot be reduced to simple functional group equivalence. While boronic acids, MIDA boronates, and pinacol boronate esters may appear as interchangeable alkenyl donors on paper, they exhibit fundamentally different stability profiles and reaction performance characteristics that directly impact synthetic success rates and cost-per-successful-reaction metrics. Potassium alkenyltrifluoroborates as a class demonstrate indefinite bench stability at ambient temperature without decomposition, in stark contrast to boronic acids which undergo rapid protodeboronation under aqueous or protic conditions and require cold storage with desiccants [1]. More critically, potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate incorporates the alkoxyethyl motif—a structural feature enabling direct installation of ethoxypropenyl units via a single coupling step, whereas generic alkenylboron reagents lacking this substitution pattern would necessitate multi-step functional group interconversion sequences post-coupling [2]. Furthermore, the alkenyltrifluoroborate class uniquely retains stereochemical integrity during oxidative transformations such as epoxidation, a capability not shared by trivalent organoboranes which undergo C–B bond cleavage under identical oxidative conditions [3].

Target reagent
Common substitute
Risk of substitution
Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate
Alkenylboronic acids
Rapid protodeboronation under ambient/protic conditions; requires cold storage; finite shelf life
Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate
Pinacol boronate esters
Hydrolysis sensitivity; may need higher catalyst loading; ester exchange can occur
Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate
MIDA boronates
Requires slow-release basic conditions; not directly substitutable in standard Suzuki protocols

Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate Differentiation Evidence


Oxidative C–B Bond Stability vs Boronic Acids

Potassium alkenyltrifluoroborates demonstrate retention of the carbon–boron bond during epoxidation with dimethyldioxirane, whereas trivalent alkenylboronic acids undergo complete C–B bond cleavage under identical oxidative conditions [1].

Oxidative C–B Stability
Head-to-head
Target: Complete C–B bond retention Comparator (boronic acid): Complete C–B bond cleavage
Enables sequential epoxidation–coupling strategies
DMDO, acetone, 0 °C to room temperature
Epoxidation Oxidative stability C–B bond retention

Suzuki–Miyaura Coupling: Catalyst Loading vs Boronic Acids

Potassium alkenyltrifluoroborates achieve efficient cross-coupling with aryl halides using only 2 mol% PdCl2(dppf)·CH2Cl2 catalyst loading, with yields ranging from moderate to excellent across diverse aryl and heteroaryl electrophiles [1]. This contrasts with the higher catalyst loadings (typically 5–10 mol%) frequently required for boronic acid couplings under comparable conditions [2].

Catalyst Loading
Cross-study comparable
2 mol% Pd (trifluoroborate) vs 5–10 mol% (boronic acids)
Lowers per-reaction Pd cost and simplifies purification
PdCl2(dppf), i-PrOH/H2O, 80–100 °C
Suzuki–Miyaura coupling Palladium catalysis Catalyst loading

Ni-Catalyzed Coupling: Stereochemical Retention vs Grignard

In Ni-catalyzed cross-coupling with alkyl halides, potassium alkenyltrifluoroborates exhibit complete retention of stereochemistry and regiochemistry, with reactions of both E- and Z-alkenyltrifluoroborates proceeding without observable isomerization [1]. This stereochemical fidelity contrasts with alternative alkenyl nucleophiles such as alkenyl Grignard reagents (Kumada coupling) which suffer from stereochemical erosion due to β-hydride elimination pathways [2].

Stereochemical Retention
Class-level inference
Complete E/Z retention Comparator (Grignard): Partial isomerization via β-hydride elimination
Geometrically pure olefins for stereosensitive applications
NiBr2·glyme, bathophenanthroline, NaHMDS
Stereospecific coupling Nickel catalysis sp²–sp³ bond formation

Ambient Storage Stability vs Boronic Acids

Potassium organotrifluoroborates, including potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate, are documented to be storable indefinitely at room temperature without special precautions and exhibit exceptional stability toward air and moisture [1]. In contrast, the corresponding alkenylboronic acids typically require refrigeration (2–8 °C) under desiccated conditions to prevent rapid protodeboronation and degradation, with shelf lives often limited to 6–12 months even under optimal storage [1].

Ambient Storage Stability
Class-level inference
Indefinite at room temperature; air- and moisture-stable
Removes cold-chain logistics; simplifies procurement planning
Comparator boronic acid: reported 6–12 months at 2–8 °C
Shelf stability Moisture tolerance Procurement logistics

Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate Applications


Medicinal Chemistry: Alkoxyethyl Motif Installation

The alkoxyethyl substitution pattern is prevalent in bioactive molecules where the ether oxygen participates in hydrogen bonding with biological targets. Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate enables single-step installation of this motif onto diverse aryl and heteroaryl bromides via robust Suzuki–Miyaura cross-coupling [1]. This direct installation eliminates the need for multi-step sequences involving halogenation followed by alkylation, reducing synthetic step count and improving overall yield. The broad functional group tolerance documented for alkoxyethyltrifluoroborates supports application across diverse heteroaromatic systems including pyridines, pyrimidines, and indoles commonly encountered in medicinal chemistry programs [1].

Process Scale-Up: Low-Catalyst Suzuki Coupling

The documented efficiency of potassium alkenyltrifluoroborates at low palladium catalyst loadings (2 mol% PdCl2(dppf)·CH2Cl2) [1] translates directly to process-scale cost reduction. For kilogram-scale couplings, reducing catalyst loading from typical 5–10 mol% to 2 mol% decreases palladium costs proportionally and simplifies metal scavenging during purification—a critical factor in pharmaceutical manufacturing where residual palladium specifications must meet ICH Q3D guidelines. The indefinite room-temperature stability of potassium organotrifluoroborates further enables bulk procurement and long-term storage without cold-chain infrastructure [2], addressing key supply chain constraints in industrial settings.

Stereodefined Olefins for Materials Science

The complete stereochemical retention observed during Ni-catalyzed sp²–sp³ coupling of potassium alkenyltrifluoroborates with alkyl halides [1] enables reliable synthesis of geometrically pure substituted olefins. This capability is particularly valuable in materials science applications such as liquid crystal intermediates and conjugated polymer precursors, where olefin geometry directly influences mesomorphic behavior and electronic properties. The ability to maintain stereochemical integrity without isomerization ensures batch-to-batch consistency in material performance.

Sequential Epoxidation–Coupling Strategies

The unique ability of potassium alkenyltrifluoroborates to retain the C–B bond under oxidative epoxidation conditions [1] enables synthetic routes wherein epoxidation precedes cross-coupling rather than following it. This sequential flexibility allows chemists to generate epoxide-containing boron reagents that can be subsequently diversified via Suzuki–Miyaura coupling—a strategy unavailable with boronic acids or boronate esters which undergo C–B cleavage under identical oxidative conditions [1]. This expands retrosynthetic options for complex natural product synthesis and epoxide-containing pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Medicinal chemistry – alkoxyethyl motif installation
Single-step Suzuki coupling; broad heteroaryl tolerance
Scope of aryl/heteroaryl bromides; functional group compatibility
Process scale-up – low-catalyst coupling
Low-catalyst-loading efficiency
Palladium removal; cost-efficiency at kilogram scale
Stereodefined olefins for materials science
Stereochemical retention during sp²–sp³ coupling
Batch-to-batch E/Z ratio consistency; mesomorphic property control
Sequential epoxidation–coupling strategies
C–B bond stability to oxidative conditions
Epoxidation yield before cross-coupling; product diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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